Welcome to the BenchChem Online Store!
molecular formula C9H10O3 B1627082 5-Ethyl-2,4-dihydroxybenzaldehyde CAS No. 37470-83-0

5-Ethyl-2,4-dihydroxybenzaldehyde

Cat. No. B1627082
M. Wt: 166.17 g/mol
InChI Key: OMBGAXPPTGSSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05352690

Procedure details

A 50 mL dry THF solution of the above prepare 2-cyano-2-methyl-7-hydroxyheptane and 2,3-dihydroxy-4-ethylbenzaldehyde was stirred at room temp. To this solution added triphenylphosphine (17.91 g, 68.3 mmol) and finally diethyl azodicarboxylate (11.89 g, 68.3 mmol). The reaction was stirred at room temp for 2 h 15 min. and then quenched with saturated NH4Cl solution. The THF was removed under vacuum and the resulting residue was dissolved in EtOAc and the EtOAc solution was washed with brine. The organic layer was dried over MgSO4. Filtration and solvent removal gave an orange solid. The product was purified by Waters Prep 500 chromatography using silica gel as a solid support and eluting with a gradient of 10% to 30% EtOAc/Hexane over 50 min. The desired product was obtained as a yellow oil (10.50 g, 51%).
Quantity
17.91 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
11.89 g
Type
reactant
Reaction Step One
Name
2-cyano-2-methyl-7-hydroxyheptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3-dihydroxy-4-ethylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
51%

Identifiers

REACTION_CXSMILES
C(C(C)(CCCCCO)C)#N.[OH:12][C:13]1[C:20](O)=[C:19](CC)[CH:18]=[CH:17][C:14]=1[CH:15]=[O:16].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C([O:52][CH2:53][CH3:54])=O)=NC(OCC)=O>C1COCC1>[CH2:19]([C:18]1[C:53]([OH:52])=[CH:54][C:15]([OH:16])=[C:14]([CH:17]=1)[CH:13]=[O:12])[CH3:20]

Inputs

Step One
Name
Quantity
17.91 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diethyl azodicarboxylate
Quantity
11.89 g
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Two
Name
2-cyano-2-methyl-7-hydroxyheptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C)(CCCCCO)C
Name
2,3-dihydroxy-4-ethylbenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1O)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temp
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at room temp for 2 h 15 min.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl solution
CUSTOM
Type
CUSTOM
Details
The THF was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in EtOAc
WASH
Type
WASH
Details
the EtOAc solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and solvent removal
CUSTOM
Type
CUSTOM
Details
gave an orange solid
CUSTOM
Type
CUSTOM
Details
The product was purified by Waters Prep 500 chromatography
WASH
Type
WASH
Details
eluting with a gradient of 10% to 30% EtOAc/Hexane over 50 min
Duration
50 min

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=CC(=C(C=O)C1)O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.